Enzymatic Potency: TCJL37 Exhibits Sub-Nanomolar to Low Nanomolar Ki Against TYK2
TCJL37 demonstrates a Ki of 1.6 nM for TYK2 [1]. This value represents intermediate potency within the class of TYK2 inhibitors, being less potent than the allosteric inhibitor deucravacitinib (Ki = 0.02 nM) [2] and more potent than PF-06826647 (IC50 = 17 nM) [3] and GDC046 (Ki = 4.8 nM) . The 1.6 nM Ki is sufficient for robust target engagement in cellular and in vivo models.
| Evidence Dimension | TYK2 enzymatic inhibition (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 1.6 nM |
| Comparator Or Baseline | Deucravacitinib: Ki = 0.02 nM; PF-06826647: IC50 = 17 nM; GDC046: Ki = 4.8 nM |
| Quantified Difference | 80-fold weaker than deucravacitinib; 10.6-fold more potent than PF-06826647; 3-fold more potent than GDC046 |
| Conditions | In vitro kinase assay (specific assay conditions not detailed in available sources) |
Why This Matters
This Ki value positions TCJL37 as a moderately potent TYK2 inhibitor suitable for studies where ultra-high potency is not required, potentially offering a different selectivity profile compared to more potent allosteric inhibitors.
- [1] Liang J, et al. Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors. J Med Chem. 2013;56(11):4521-36. View Source
- [2] BindingDB. BDBM50507816 Deucravacitinib Binding Data. Accessed April 2026. View Source
- [3] AbMole BioScience. PF-06826647 Certificate of Analysis. Accessed April 2026. View Source
